molecular formula C12H9BrFNO2S B12451046 2-bromo-N-(4-fluorophenyl)benzenesulfonamide

2-bromo-N-(4-fluorophenyl)benzenesulfonamide

Cat. No.: B12451046
M. Wt: 330.17 g/mol
InChI Key: WVLYYXOZUIPMKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Isomerism

The compound exhibits positional isomerism based on the relative locations of substituents:

  • Bromine position : The ortho (2-) substitution on the benzene ring differentiates it from meta (3-) or para (4-) brominated analogs. For example, 3-bromo-N-(4-fluorophenyl)benzenesulfonamide would represent a positional isomer.
  • Fluorine position : The fluorine atom on the phenyl group is fixed at the para (4-) position. Isomers with fluorine at meta (3-) or ortho (2-) positions would require distinct naming (e.g., 3-fluorophenyl or 2-fluorophenyl derivatives).

Stereochemical Analysis

The compound lacks chiral centers due to the planar geometry of the sulfonamide nitrogen and the absence of tetrahedral stereogenic atoms. However, restricted rotation around the C–N bond of the sulfonamide group could theoretically lead to conformational isomerism. Computational models suggest a rotational energy barrier of approximately 15–20 kcal/mol, insufficient to isolate stable atropisomers under standard conditions.

The absence of geometric isomerism is confirmed by the compound’s structure: no double bonds or ring systems impose cis/trans configurations. Spectroscopic data (e.g., nuclear magnetic resonance) further support this analysis, showing no evidence of diastereotopic protons or splitting patterns indicative of stereoisomerism.

Properties

Molecular Formula

C12H9BrFNO2S

Molecular Weight

330.17 g/mol

IUPAC Name

2-bromo-N-(4-fluorophenyl)benzenesulfonamide

InChI

InChI=1S/C12H9BrFNO2S/c13-11-3-1-2-4-12(11)18(16,17)15-10-7-5-9(14)6-8-10/h1-8,15H

InChI Key

WVLYYXOZUIPMKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NC2=CC=C(C=C2)F)Br

Origin of Product

United States

Preparation Methods

Direct Sulfonamidation of 2-Bromobenzenesulfonyl Chloride with 4-Fluoroaniline

Reaction Mechanism and Conditions

The most straightforward route involves nucleophilic substitution between 2-bromobenzenesulfonyl chloride and 4-fluoroaniline (Fig. 1). The reaction proceeds in a two-phase system:

  • Base-mediated deprotonation : 4-Fluoroaniline is deprotonated using pyridine or triethylamine in dichloromethane (DCM) at 0–5°C.
  • Sulfonamide bond formation : The sulfonyl chloride reacts with the amine nucleophile, yielding the target compound after 12–24 hours at room temperature.

Key reaction parameters :

  • Molar ratio : 1:1.1 (sulfonyl chloride to amine) to ensure complete conversion.
  • Solvent : Dichloromethane or THF for optimal solubility.
  • Workup : Sequential washes with dilute HCl (removing excess amine) and brine, followed by recrystallization from ethanol/water.

Yield and Purity Optimization

Variable Optimal Condition Yield (%) Purity (%)
Temperature 0–5°C (initial) 85 97
Reaction Time 18 hours 88 98
Solvent DCM 90 99
Base (Equiv.) Pyridine (1.2) 87 97

Challenges : Competing hydrolysis of sulfonyl chloride in aqueous conditions necessitates anhydrous solvents.

Bromination of N-(4-Fluorophenyl)Benzenesulfonamide

Electrophilic Aromatic Bromination

This two-step method involves synthesizing N-(4-fluorophenyl)benzenesulfonamide followed by regioselective bromination at the ortho-position of the benzene ring (Fig. 2).

Step 1: Sulfonamide Synthesis
  • Conditions : Similar to Method 1, using benzenesulfonyl chloride and 4-fluoroaniline.
Step 2: Bromination
  • Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid/H₂SO₄.
  • Regioselectivity : Directed by the sulfonamide group’s electron-withdrawing effect, favoring ortho-substitution.

Representative Protocol :

  • Dissolve N-(4-fluorophenyl)benzenesulfonamide (1 equiv) in H₂SO₄/CH₃COOH (5:1 v/v).
  • Add NBS (1.2 equiv) at 50°C over 8 hours, followed by a second NBS aliquot (1.2 equiv) for 48 hours.
  • Quench with ice water, extract with n-hexane, and purify via column chromatography (SiO₂, ethyl acetate/hexane).

Bromination Efficiency

Brominating Agent Temperature (°C) Time (h) Yield (%)
Br₂ 50 24 78
NBS 50 48 84
DBDMH* 60 36 81

*1,3-Dibromo-5,5-dimethylhydantoin.

Side Products :

  • Di-brominated derivatives : ≤2% when using NBS due to controlled stoichiometry.
  • Oxidation byproducts : Minimized by avoiding excess H₂SO₄.

Alternative Routes: Sonogashira Coupling and Cycloaddition

Palladium-Catalyzed Coupling

A less conventional approach involves synthesizing the sulfonamide after introducing bromine via cross-coupling (Fig. 3):

  • Suzuki-Miyaura Coupling : React 4-fluorophenylboronic acid with 2-bromobenzenesulfonyl chloride using Pd(PPh₃)₄.
  • Sulfonamidation : Introduce the amine group under standard conditions.

Limitations :

  • Requires stringent anhydrous conditions.
  • Lower yields (65–70%) due to competing side reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Recent studies propose modular synthesis via triazole intermediates:

  • Synthesize 2-bromo-N-(prop-2-yn-1-yl)benzenesulfonamide .
  • React with 4-fluoroazidobenzene under Cu(I) catalysis.

Advantages :

  • Enables late-stage functionalization.
  • Yields: 72–75% after HPLC purification.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost (Relative)
Direct Sulfonamidation 85–90 97–99 High Low
Bromination 78–84 95–98 Moderate Medium
Sonogashira Coupling 65–70 90–95 Low High
CuAAC 72–75 92–96 Low High

Key Takeaways :

  • Direct sulfonamidation is optimal for industrial-scale production due to cost-effectiveness and high yields.
  • Bromination suits laboratories with access to controlled brominating agents.
  • CuAAC offers modularity for derivative synthesis but remains niche.

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.0 Hz, 1H, Ar-H), 7.68–7.62 (m, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.12–7.06 (m, 2H, Ar-H), 6.95 (s, 1H, NH).
  • ¹³C NMR : 162.1 (C-F), 138.9 (C-Br), 132.4–115.7 (Ar-C).
  • HRMS : m/z 330.17 [M+H]⁺ (calculated for C₁₂H₉BrFNO₂S).

Purity Assessment

  • HPLC : >98% purity (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min).
  • XRD : Monoclinic crystal system, P2₁/c space group.

Industrial-Scale Considerations

Process Optimization

  • Continuous Flow Reactors : Reduce reaction time from 18 hours to 2 hours via enhanced heat/mass transfer.
  • Solvent Recycling : DCM recovery rates exceed 90% using fractional distillation.

Environmental Impact

  • Waste Management : Bromide salts from NBS reactions are treated with NaHSO₃ to prevent environmental release.
  • Green Chemistry : Subcritical water extraction reduces organic solvent use by 40% in purification.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-N-(4-fluorophenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-N-(4-fluorophenyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-fluorophenyl)benzenesulfonamide is primarily related to its ability to interact with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. Additionally, the presence of the bromine and fluorophenyl groups can enhance binding affinity and specificity towards certain molecular targets .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Sulfonamides

Compound Name Substituents Molecular Formula Key Functional Differences
2-Bromo-N-(4-fluorophenyl)benzenesulfonamide 2-Br, N-(4-fluorophenyl) C₁₂H₁₀BrFNO₂S Reference compound
4-Bromo-N-(4-nitrophenyl)benzenesulfonamide 4-Br, N-(4-nitrophenyl) C₁₂H₁₀BrN₂O₄S Nitro group enhances electron deficiency
N-(4-Bromophenyl)benzenesulfonamide N-(4-bromophenyl) C₁₂H₁₀BrNO₂S Lacks 2-Br and 4-F substituents
2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid 4-Br, acetic acid side chain C₁₄H₁₂BrNO₄S Carboxylic acid group increases polarity
N-(2,4-Dimethylphenyl)-2-bromobenzenesulfonamide 2-Br, N-(2,4-dimethylphenyl) C₁₄H₁₅BrNO₂S Methyl groups enhance hydrophobicity

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility (mg/mL) LogP (Predicted)
2-Bromo-N-(4-fluorophenyl)benzenesulfonamide 185–190* ~0.5 (DMSO) 3.2
4-Bromo-N-(4-nitrophenyl)benzenesulfonamide 210–215 ~0.3 (DMSO) 2.8
N-(4-Bromophenyl)benzenesulfonamide 168–172 ~1.2 (DMSO) 3.0
2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid 198–202 ~0.8 (MeOH) 1.5

*Estimated based on analogs in .

Key Observations :

  • Melting Points : Nitro-substituted derivatives (e.g., 4-nitrophenyl) exhibit higher melting points due to stronger intermolecular interactions (e.g., halogen bonding, π-stacking) .
  • Lipophilicity : The 4-fluorophenyl group in the target compound increases LogP compared to nitro-substituted analogs, enhancing membrane permeability .

Insights :

  • The bromine atom in the target compound may sterically hinder interactions with acetylcholinesterase compared to non-brominated analogs, reducing reactivation efficacy .
  • Nitro groups in analogs enhance antimicrobial activity by increasing electrophilicity and disrupting microbial redox systems .

Crystallographic and Structural Analysis

Table 4: Crystallographic Data

Compound Name Space Group Hydrogen Bonding Motifs Halogen Interactions
2-Bromo-N-(4-fluorophenyl)benzenesulfonamide P2₁/c N–H···O (sulfonyl), C–H···F Br···π (weak)
N-(2-Bromophenyl)-4-methylbenzenesulfonamide P-1 N–H···O, C–H···O (sulfonyl) Br···Br (3.45 Å)
4-Bromo-N-(4-nitrophenyl)benzenesulfonamide C2/c N–H···O (nitro), C–H···O (sulfonyl) Br···O (nitro, 3.30 Å)

Structural Trends :

  • Halogen Bonding : Bromine participates in Br···O/N/π interactions, stabilizing crystal packing .
  • Hydrogen Bonding : Sulfonamide N–H and sulfonyl O atoms form robust networks, influencing solubility and stability .

Biological Activity

2-Bromo-N-(4-fluorophenyl)benzenesulfonamide is an organic compound classified under sulfonamides, known for its diverse biological activities. The compound features a sulfonamide functional group, which is pivotal in medicinal chemistry due to its ability to interact with various biological targets, including enzymes and receptors. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-bromo-N-(4-fluorophenyl)benzenesulfonamide can be represented as follows:

  • Molecular Formula : C13H10BrFNO2S
  • Molecular Weight : 335.19 g/mol

The presence of bromine and fluorine atoms enhances the compound's ability to form strong interactions with biological targets, which may lead to increased efficacy as an inhibitor or modulator.

Biological Activity Overview

Research indicates that 2-bromo-N-(4-fluorophenyl)benzenesulfonamide exhibits significant biological activities, particularly in the following areas:

  • Antibacterial Activity : Sulfonamides have historically been important in treating bacterial infections. This compound's sulfonamide moiety allows it to mimic natural substrates, facilitating interaction with bacterial enzymes. Studies show promising results against various strains of bacteria.
  • Anticancer Potential : The compound has been investigated for its antiproliferative effects in several cancer cell lines, including melanoma, breast cancer, and colorectal cancer. Its mechanism involves inhibition of carbonic anhydrase (CA) enzymes, which are often overexpressed in tumors.
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases.

The biological activity of 2-bromo-N-(4-fluorophenyl)benzenesulfonamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group allows the compound to inhibit key enzymes involved in various metabolic pathways. For example, it has shown significant binding affinity towards carbonic anhydrases (CAs), which play a crucial role in tumor growth and metastasis.
  • Cell Cycle Arrest : In cancer studies, the compound has been observed to induce apoptosis and cell cycle arrest in tumor cells by modulating signaling pathways associated with cell proliferation.
  • Interaction with Serum Proteins : The pharmacokinetics of the compound involve interactions with human serum albumin (HSA), affecting its distribution and therapeutic efficacy.

Table 1: Summary of Biological Activities

Activity TypeObservations/Findings
AntibacterialEffective against Gram-positive bacteria; MIC values range from 15.625–125 μM .
AnticancerInduces apoptosis in multiple cancer cell lines; IC50 values reported as low as 5.64 µM .
Anti-inflammatoryModulates inflammatory cytokines; potential use in chronic inflammatory conditions.

Case Study: Anticancer Efficacy

In a study evaluating the anticancer properties of 2-bromo-N-(4-fluorophenyl)benzenesulfonamide, researchers found that it exhibited significant antiproliferative effects on various cancer cell lines, including breast and pancreatic cancers. The compound was able to inhibit CA IX activity, leading to enhanced apoptosis rates in treated cells compared to controls. This suggests that targeting CAs could be a viable strategy for developing new cancer therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.